Tris(2,3-dimethylphenyl)phosphane
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Overview
Description
Tris(2,3-dimethylphenyl)phosphane: is a tertiary phosphine compound characterized by the presence of three 2,3-dimethylphenyl groups attached to a central phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are widely used in various fields of chemistry due to their unique reactivity and ability to act as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethylphenyl)phosphane typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C8H9MgBr+PCl3→(C8H9)3P+3MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tris(2,3-dimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form phosphine oxides.
Substitution: Can participate in nucleophilic substitution reactions due to the lone pair of electrons on the phosphorus atom.
Coordination: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Commonly involves alkyl halides or acyl chlorides as substrates.
Coordination: Often involves transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Forms tris(2,3-dimethylphenyl)phosphine oxide.
Substitution: Yields various substituted phosphines depending on the substrate used.
Coordination: Forms metal-phosphine complexes, which are often used as catalysts in organic synthesis.
Scientific Research Applications
Chemistry: Tris(2,3-dimethylphenyl)phosphane is widely used as a ligand in coordination chemistry. Its ability to stabilize transition metal complexes makes it valuable in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as probes for studying biological systems .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly significant in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of tris(2,3-dimethylphenyl)phosphane primarily involves its role as a ligand. The lone pair of electrons on the phosphorus atom can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling .
Comparison with Similar Compounds
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(2,4-dimethylphenyl)phosphine
- Tris(2,5-dimethylphenyl)phosphine
Comparison: Tris(2,3-dimethylphenyl)phosphane is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the steric and electronic properties of the compound, affecting its reactivity and the stability of the complexes it forms. Compared to its analogs, this compound may offer different selectivities and efficiencies in catalytic applications .
Properties
CAS No. |
35655-30-2 |
---|---|
Molecular Formula |
C24H27P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tris(2,3-dimethylphenyl)phosphane |
InChI |
InChI=1S/C24H27P/c1-16-10-7-13-22(19(16)4)25(23-14-8-11-17(2)20(23)5)24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 |
InChI Key |
GIIXTFIYICRGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC(=C2C)C)C3=CC=CC(=C3C)C)C |
Origin of Product |
United States |
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